molecular formula C17H18Cl3N3OS2 B2642815 N-(1,3-BENZOTHIAZOL-2-YL)-2,5-DICHLORO-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-3-CARBOXAMIDE HYDROCHLORIDE CAS No. 1216796-33-6

N-(1,3-BENZOTHIAZOL-2-YL)-2,5-DICHLORO-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-3-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2642815
CAS No.: 1216796-33-6
M. Wt: 450.82
InChI Key: QNDYJSVAIJVQAC-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)-2,5-dichloro-N-[3-(dimethylamino)propyl]thiophene-3-carboxamide hydrochloride is a structurally complex small molecule featuring a benzothiazole ring, a dichlorinated thiophene carboxamide backbone, and a dimethylamino-propyl substituent, stabilized as a hydrochloride salt. The thiophene-carboxamide moiety enhances binding affinity to hydrophobic enzyme pockets, while the dimethylamino-propyl group improves solubility and cellular uptake . This compound’s hydrochloride salt formulation further optimizes bioavailability, a critical factor for in vivo efficacy.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2,5-dichloro-N-[3-(dimethylamino)propyl]thiophene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3OS2.ClH/c1-21(2)8-5-9-22(16(23)11-10-14(18)25-15(11)19)17-20-12-6-3-4-7-13(12)24-17;/h3-4,6-7,10H,5,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDYJSVAIJVQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)C3=C(SC(=C3)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-2,5-DICHLORO-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-3-CARBOXAMIDE HYDROCHLORIDE involves multiple steps. One common method includes the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is typically carried out in dimethylformamide (DMF) as a solvent under relatively mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZOTHIAZOL-2-YL)-2,5-DICHLORO-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-3-CARBOXAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and solvents like DMF or ethanol .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(1,3-BENZOTHIAZOL-2-YL)-2,5-DICHLORO-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-3-CARBOXAMIDE HYDROCHLORIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In the case of its antibacterial activity, it is believed to inhibit essential enzymes in bacterial cells, leading to cell death. The exact molecular pathways and targets can vary depending on the specific application and biological system .

Comparison with Similar Compounds

Triazole-Containing Antiproliferative Agents (e.g., N-(3-methoxyphenyl)-4-((aryl-1H-1,2,3-triazol-4-yl)methyl)thiomorpholine-2-carboxamide 1,1-dioxide)

Key Features :

  • Core Structure : 1,2,3-Triazole-linked thiomorpholine carboxamide.
  • Activity : Demonstrates antiproliferative effects against cancer cell lines (e.g., MCF-7, HeLa) with EC₅₀ values ranging from 12–45 μM .
  • Mechanism : Triazole groups facilitate hydrogen bonding with target proteins, while the sulfone group enhances metabolic stability.

Comparison: The benzothiazole-thiophene scaffold of the target compound may offer superior target specificity compared to triazole derivatives, as benzothiazoles exhibit higher DNA-binding affinity .

Benzothiazole-Based Antitumor Derivatives (e.g., 2-(4-Aminophenyl)benzothiazole)

Key Features :

  • Core Structure : Simplified benzothiazole-aryl backbone.
  • Activity : Potent antitumor activity (EC₅₀ = 0.8–5.2 μM in breast and ovarian cancer models) .
  • Mechanism : Metabolized to reactive intermediates that covalently bind DNA or inhibit topoisomerases.

Comparison: The target compound’s dichlorothiophene and dimethylamino-propyl groups introduce steric and electronic modifications that likely reduce off-target toxicity compared to simpler benzothiazoles. However, its larger molecular weight (~450 g/mol) may limit blood-brain barrier penetration relative to smaller benzothiazoles (~250 g/mol) .

Thiophene-Carboxamide Derivatives (e.g., N-substituted thiophene-3-carboxamides)

Key Features :

  • Core Structure : Thiophene-carboxamide with variable N-alkyl/aryl substituents.
  • Activity : Moderate cytotoxic activity (EC₅₀ = 20–100 μM) but poor aqueous solubility .
  • Mechanism : Disrupts microtubule assembly or EGFR signaling.

The dichloro substitution may also improve metabolic stability by reducing cytochrome P450-mediated dehalogenation.

Mechanistic and Pharmacokinetic Insights

  • Target Specificity : The benzothiazole-thiophene scaffold shows preferential binding to DNA repair enzymes (e.g., PARP-1) over kinases, unlike triazole derivatives .
  • Metabolic Stability: The dimethylamino-propyl group reduces hepatic clearance compared to unsubstituted thiophene-carboxamides, as evidenced by in vitro microsomal assays .
  • Toxicity Profile : Chlorinated thiophenes may pose renal toxicity risks, necessitating structural optimization in future analogs.

Biological Activity

N-(1,3-Benzothiazol-2-yl)-2,5-dichloro-N-[3-(dimethylamino)propyl]thiophene-3-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, efficacy in various studies, and potential applications.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C19H19Cl3FN3O2S2
  • Molecular Weight : 510.86 g/mol
  • CAS Number : 1329908-15-7

The structure features a benzothiazole moiety, which is known to impart various biological activities, particularly in anticancer and antimicrobial contexts.

Antitumor Activity

Recent studies have highlighted the antitumor properties of similar benzothiazole derivatives. For instance, compounds with structural similarities have shown promising results against several cancer cell lines:

  • Cell Lines Tested :
    • A549 (human lung adenocarcinoma)
    • HCC827 (human lung cancer)
    • NCI-H358 (human lung cancer)

Research indicates that certain derivatives exhibit significant cytotoxicity with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay conditions (2D vs. 3D cultures) .

The mechanism through which these compounds exert their effects often involves interaction with DNA or inhibition of specific enzymes related to tumor growth. For example:

  • DNA Binding : Many benzothiazole derivatives bind within the minor groove of DNA, affecting replication and transcription processes.
  • Enzyme Inhibition : Some compounds have been shown to inhibit protein kinases that are crucial for cancer cell proliferation.

Antimicrobial Activity

In addition to antitumor effects, derivatives of benzothiazole have also demonstrated antimicrobial properties:

  • Bacterial Strains Tested : Various gram-positive and gram-negative bacteria.
  • Efficacy : Compounds showed effective inhibition against bacterial growth, suggesting potential as antibacterial agents .

Case Studies and Research Findings

  • Study on Antitumor Activity :
    • Researchers synthesized a series of benzothiazole derivatives and evaluated their activity against different cancer cell lines.
    • The study reported that modifications in the substituents significantly affected the cytotoxicity and selectivity towards cancer cells .
  • Antimicrobial Evaluation :
    • A group of newly synthesized compounds was tested against standard bacterial strains.
    • The results indicated that certain derivatives had comparable or superior activity compared to existing antibiotics .

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 (μM)Reference
AntitumorA5496.26
AntitumorHCC8276.48
AntimicrobialE. coli<10
AntimicrobialS. aureus<5

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves multi-step heterocyclic reactions. A general approach includes:

Thiophene carboxamide formation : Reacting substituted thiophene derivatives with benzothiazole amines under coupling conditions (e.g., carbodiimide-mediated amidation).

Dimethylaminopropyl grafting : Introducing the dimethylaminopropyl group via nucleophilic substitution or alkylation, often using DMF or acetonitrile as solvents .

Hydrochloride salt formation : Treating the free base with HCl in ethanol or ether.
Purity optimization : Use column chromatography (silica gel, chloroform:acetone gradients) and recrystallization from ethanol. Monitor intermediates via TLC (Silufol UV-254, 3:1 chloroform:acetone) and confirm final structure with ¹H/¹³C NMR and IR spectroscopy .

Basic: What spectroscopic techniques are critical for structural validation?

Methodological Answer:

  • ¹H/¹³C NMR : Key for verifying substituent positions, e.g., distinguishing benzothiazole C2-H (δ ~8.5 ppm) from thiophene protons (δ ~6.5–7.5 ppm). Integration ratios confirm stoichiometry .
  • IR spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and tertiary amine N–H bends (~3300 cm⁻¹) .
  • Mass spectrometry (FAB or ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns aligned with the heterocyclic core .

Advanced: How should researchers address contradictions between computational predictions and experimental spectral data?

Methodological Answer:

Re-evaluate computational parameters : Adjust solvent models (e.g., PCM for polar solvents) or basis sets (B3LYP/6-31+G(d,p)) to better reflect experimental conditions.

Cross-validate with X-ray crystallography : If crystalline, obtain single-crystal X-ray data to resolve ambiguities in substituent orientation .

Dynamic NMR studies : Probe temperature-dependent conformational changes (e.g., rotameric equilibria in the dimethylaminopropyl chain) causing spectral discrepancies .

Advanced: What experimental designs are effective for studying this compound’s mechanism of action in biological systems?

Methodological Answer:

Dose-response assays : Use IC₅₀ determinations in cell lines (e.g., MTT assays) with positive controls (e.g., doxorubicin for antitumor studies).

Target engagement studies :

  • SPR (Surface Plasmon Resonance) : Measure binding affinity to proposed targets (e.g., kinases or DNA topoisomerases).
  • Thermal shift assays : Monitor protein stabilization upon ligand binding.

Metabolic stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS to assess pharmacokinetic liabilities .

Advanced: How can researchers reconcile inconsistent biological activity data across studies?

Methodological Answer:

Standardize assay conditions : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time.

Validate compound stability : Perform HPLC-UV/MS post-assay to confirm integrity (e.g., detect hydrolyzed byproducts in aqueous media).

Employ orthogonal assays : If antiproliferative activity conflicts, cross-validate via apoptosis markers (Annexin V) vs. cell cycle arrest (propidium iodide) .

Advanced: What strategies integrate this compound into a theoretical framework for drug discovery?

Methodological Answer:

Structure-activity relationship (SAR) modeling : Use molecular docking (AutoDock Vina) to correlate substituent modifications (e.g., chloro vs. methyl groups) with target binding scores.

Pharmacophore alignment : Map electrostatic/hydrophobic features against known inhibitors (e.g., EGFR or PARP targets) to refine lead optimization .

Network pharmacology : Construct protein-protein interaction networks (via STRING DB) to identify polypharmacology effects .

Advanced: What analytical methods resolve challenges in quantifying degradation products?

Methodological Answer:

Forced degradation studies : Expose the compound to heat (40–80°C), acid/base (0.1N HCl/NaOH), and oxidative (H₂O₂) conditions.

HPLC-DAD/ELSD : Use C18 columns (gradient: 0.1% TFA in water/acetonitrile) to separate degradation products.

LC-QTOF-MS : Identify degradation pathways (e.g., hydrolysis of the carboxamide group) via accurate mass and MS/MS fragmentation .

Advanced: How can computational tools predict this compound’s reactivity in novel reactions?

Methodological Answer:

DFT calculations : Optimize transition states for proposed reactions (e.g., nucleophilic aromatic substitution at dichloro positions) using Gaussian09 .

Machine learning models : Train on existing thiophene/benzothiazole reactivity datasets (e.g., USPTO database) to predict regioselectivity.

Molecular dynamics simulations : Simulate solvent effects (e.g., DMF vs. THF) on reaction energy barriers .

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